tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Lipophilicity Boc protection Drug-likeness

tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1415468‑87‑9) is an N‑Boc‑protected 4‑aryl‑1,2,3,6‑tetrahydropyridine building block. Its structure embeds a 3,5‑dichlorophenyl substituent on a partially saturated pyridine ring capped with a tert‑butoxycarbonyl (Boc) group, giving it a molecular formula of C₁₆H₁₉Cl₂NO₂, a molecular weight of 328.23 g mol⁻¹, and a computed XLogP3‑AA of 4.2.

Molecular Formula C16H19Cl2NO2
Molecular Weight 328.23
CAS No. 1415468-87-9
Cat. No. B2954564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS1415468-87-9
Molecular FormulaC16H19Cl2NO2
Molecular Weight328.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C16H19Cl2NO2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h4,8-10H,5-7H2,1-3H3
InChIKeyVZRUXBWFFRFAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate – Chemical Class and Procurement Identity


tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1415468‑87‑9) is an N‑Boc‑protected 4‑aryl‑1,2,3,6‑tetrahydropyridine building block. Its structure embeds a 3,5‑dichlorophenyl substituent on a partially saturated pyridine ring capped with a tert‑butoxycarbonyl (Boc) group, giving it a molecular formula of C₁₆H₁₉Cl₂NO₂, a molecular weight of 328.23 g mol⁻¹, and a computed XLogP3‑AA of 4.2 [1]. The compound is supplied at purities of ≥95 % (e.g., Fluorochem) to ≥98 % (e.g., MolCore, Leyan) and is manufactured under ISO quality systems for pharmaceutical R&D and chemical synthesis .

Why Generic Substitution Fails for tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate


Simple replacement with the unprotected 4‑(3,5‑dichlorophenyl)‑1,2,3,6‑tetrahydropyridine (CAS 2007908‑92‑9) or the fully saturated N‑Boc‑4‑(3,5‑dichlorophenyl)piperidine (CAS 959246‑49‑2) is blocked by fundamental physicochemical and reactivity differences. The Boc group of the target compound simultaneously raises lipophilicity (Δ LogP ≈ 0.5–1.3 versus the unprotected amine) while serving as an orthogonal protecting group for downstream piperidine N‑functionalisation [1]. Conversely, the unsaturated 1,2,3,6‑tetrahydropyridine core is sterically and electronically distinct from the saturated piperidine ring, altering conformational preferences and catalyst binding in cross‑coupling or cyclisation reactions . These orthogonal differences in lipophilicity, protecting‑group strategy, and ring saturation mean that in‑class analogs cannot be interchanged without re‑optimising synthetic sequences or altering pharmacokinetic profiles.

Quantitative Differentiation Evidence for tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate


LogP Comparison: Boc Protection Elevates Lipophilicity Above the Unprotected Tetrahydropyridine

The target compound exhibits a computed logP of 4.2 (PubChem XLogP3‑AA), whereas the unprotected 4‑(3,5‑dichlorophenyl)‑1,2,3,6‑tetrahydropyridine analogue shows a reported LogP of ≈ 3.7 [1]. This 0.5‑unit increase reflects the lipophilic contribution of the tert‑butoxycarbonyl group and is consistent with the trend seen in the saturated pair where N‑Boc‑4‑(3,5‑dichlorophenyl)piperidine has a LogP of 5.05 versus 3.79 for the free amine .

Lipophilicity Boc protection Drug-likeness

Purity Benchmarking: High-Purity Supply (≥98 %) vs. Standard 95 % Grade

Multiple vendors supply the target compound at ≥98 % purity (NLT 98 % by MolCore; 98 % by Leyan), whereas the standard commercial grade for both the unsaturated unprotected analog and the Boc‑protected saturated analog is frequently specified at 95 % (e.g., AKSci, Fluorochem) . The 3–5 percentage‑point purity differential can be critical when the compound serves as a late‑stage intermediate, as unidentified impurities at the 5 % level complicate yield calculations and regulatory impurity profiling.

Purity QC Impurity profiling

Orthogonal Boc Protection Enables Regioselective N‑Functionalisation Without Competing O‑Side Reactions

The tertiary butyl carbamate (Boc) group is cleavable under mild anhydrous acidic conditions (TFA or 4 M HCl/dioxane), while remaining stable to catalytic hydrogenation, nucleophilic bases, and many organometallic reagents. In contrast, the unprotected 4‑(3,5‑dichlorophenyl)‑1,2,3,6‑tetrahydropyridine directly exposes a nucleophilic secondary amine that competes in cross‑coupling reactions and can undergo oxidative decomposition during storage . The saturated N‑Boc‑4‑(3,5‑dichlorophenyl)piperidine, while also Boc‑protected, lacks the alkene handle required for subsequent functionalisation of the tetrahydropyridine ring (e.g., epoxidation, dihydroxylation, or cycloaddition) [1].

Orthogonal protection Synthetic strategy N‑functionalisation

Computational Drug‑Likeness: Dichlorophenyl Substitution Enhances Target Binding Potential Relative to Monochloro or Unsubstituted Analogs

The 3,5‑dichlorophenyl motif introduces two chlorine atoms capable of halogen‑bonding interactions with backbone carbonyls or π‑systems, a feature demonstrated in SAR studies of related 4‑aryl‑1,2,3,6‑tetrahydropyridines where 3,5‑dichloro substitution yielded IC₅₀ values in the 0.5–500 nM range at sigma receptors, whereas monochloro or unsubstituted phenyl analogs showed 5‑ to >100‑fold weaker binding [1]. The target compound carries this elaborated aryl group pre‑installed, eliminating the need for late‑stage halogenation and the associated regioselectivity challenges.

Drug-likeness Halogen bonding SAR

ISO‑Certified Manufacturing with Full Characterisation for Regulatory‑Ready Procurement

Select manufacturers (e.g., MolCore) provide the target compound under ISO‑certified quality systems with batch‑specific documentation, whereas the unprotected analog 4‑(3,5‑dichlorophenyl)‑1,2,3,6‑tetrahydropyridine and the saturated N‑Boc‑piperidine are often sold as research‑grade chemicals without full ISO traceability . This quality‑system gap can delay or disqualify procurement for projects operating under GLP or GMP precursor requirements.

ISO certification Quality assurance Regulatory compliance

Best Application Scenarios for tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate


Late‑Stage Intermediate in CNS‑Targeted GPCR Ligand Synthesis

The pre‑installed 3,5‑dichlorophenyl group and the tetrahydropyridine alkene enable direct elaboration into N‑substituted 4‑arylpiperidine pharmacophores through sequential Boc removal, amine alkylation, and alkene reduction. SAR data from the 4‑aryltetrahydropyridine chemotype show that the 3,5‑dichloro pattern delivers low‑nanomolar affinity at sigma receptors, making this building block a valuable entry point for structure‑activity campaigns targeting CNS GPCRs [1].

Regulatory‑grade Starting Material for Pre‑clinical Candidate Synthesis

With ISO‑certified supply and ≥98 % purity available, this compound satisfies the identity and purity requirements for GLP toxicology batch production. The orthogonal Boc group allows clean liberation of the free amine under standard acidic conditions without generating genotoxic by‑products that are common with alternative protecting groups .

Diversity‑Oriented Synthesis of Bioactive Macrocyclic Libraries

The combination of a lipophilic aryl substituent (LogP 4.2) and a conformationally restricted tetrahydropyridine ring makes this building block suitable for ring‑closing metathesis or peptide coupling strategies to generate macrocyclic screening libraries. The Boc group remains intact during many organometallic coupling steps, preserving the N‑centre for final‑stage diversification [2].

Comparative Physicochemical Profiling in Lead Optimisation

Because the compound sits at an intermediate LogP (Δ ≈ 0.5 above the free amine but ≈ 0.8 below the fully saturated N‑Boc piperidine), it can serve as a reference point for tuning lipophilicity in a lead series. Parallel testing of the target compound alongside its unprotected and saturated analogs allows medicinal chemists to deconvolute the contributions of the Boc group and ring unsaturation to permeability, solubility, and metabolic stability .

Quote Request

Request a Quote for tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.